![molecular formula C13H16BrNO4 B7538528 Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB is a derivative of the naturally occurring compound, bromophenol, and has been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has also been shown to inhibit cell proliferation by downregulating the expression of cyclin D1 and upregulating the expression of p21. In bacteria, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to disrupt bacterial membrane integrity and inhibit DNA synthesis. In the brain, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In bacteria, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to inhibit bacterial growth and disrupt bacterial membrane integrity. In the brain, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to reduce oxidative stress and inflammation and improve cognitive function.
实验室实验的优点和局限性
One advantage of using Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has exhibited a range of biological activities, making it a versatile compound for research. However, one limitation of using Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For research on Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate include further investigation of its mechanisms of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of research. Additionally, the development of novel derivatives of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate may lead to compounds with improved efficacy and bioavailability.
合成方法
The synthesis of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate involves the reaction of 3-bromo-4-methoxybenzoic acid with methyl 2-amino-2-methylpropanoate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate as a white solid, which can be purified through recrystallization.
科学研究应用
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has also exhibited antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,12(17)19-4)15-11(16)8-5-6-10(18-3)9(14)7-8/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNWWTUOBUMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
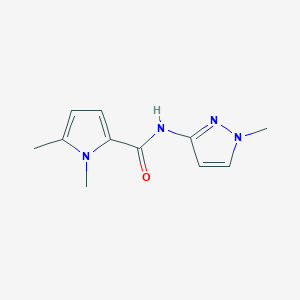
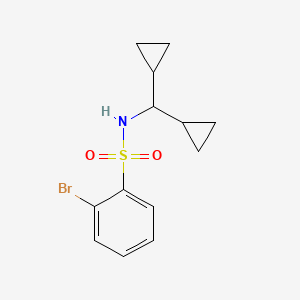
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
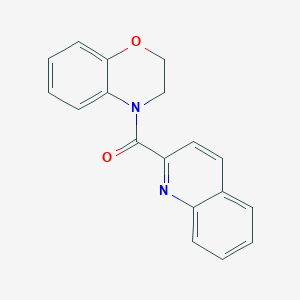
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
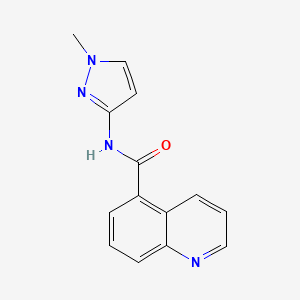
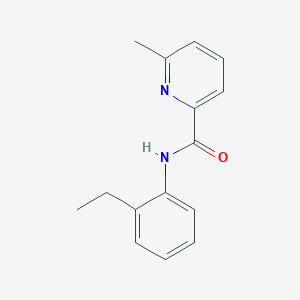
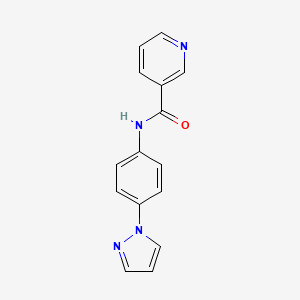
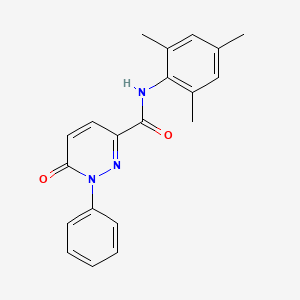
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)